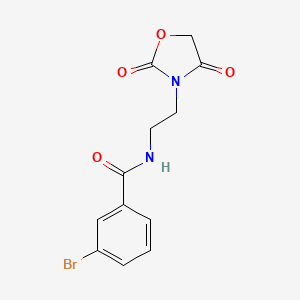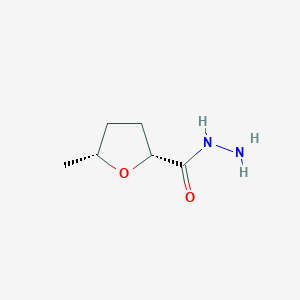
5-Methyl-4-(piperidin-3-yloxy)pyrimidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-4-(piperidin-3-yloxy)pyrimidinehydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyrimidine derivative and is commonly used as a research tool to study various biological processes.
Scientific Research Applications
Structure-Activity Relationships (SAR) and Drug Development
Pyrimidines, including derivatives like 5-Methyl-4-(piperidin-3-yloxy)pyrimidine hydrochloride, are key scaffolds in drug discovery. Their utility in developing therapeutics is attributed to their ability to modulate various biological targets. For instance, the incorporation of functional groups such as piperidine and pyrimidine into molecules has been linked to antidepressant effects by targeting the 5-HT1A receptor, a critical protein in the serotonin system involved in depression and the response to antidepressants (Wang et al., 2019). The presence of piperidine and pyrimidine groups in drugs suggests that 5-Methyl-4-(piperidin-3-yloxy)pyrimidine hydrochloride could have potential applications in exploring new antidepressants.
Synthetic and Medicinal Chemistry
In synthetic chemistry, the pyrimidine core is recognized for its broad synthetic applications and bioavailability. Research on pyrimidine scaffolds, like the one in 5-Methyl-4-(piperidin-3-yloxy)pyrimidine hydrochloride, has shown a wide range of applicability due to their structural diversity and role in developing lead molecules for medicinal purposes (Parmar et al., 2023). The exploration of hybrid catalysts for the synthesis of such compounds underscores their significance in pharmaceutical industries.
Pharmacophore Design
Compounds with pyrimidine and piperidine structures are known for their selective inhibition properties in biological systems. For example, inhibitors targeting the p38 mitogen-activated protein (MAP) kinase, a key enzyme responsible for proinflammatory cytokine release, often feature pyrimidine and imidazole scaffolds. This highlights the potential of 5-Methyl-4-(piperidin-3-yloxy)pyrimidine hydrochloride in contributing to the design of selective enzyme inhibitors (Scior et al., 2011).
Anti-inflammatory Research
The exploration of pyrimidines in anti-inflammatory research has been significant. Pyrimidines exhibit potent anti-inflammatory activities by inhibiting the expression and activities of key inflammatory mediators. Given its structural features, 5-Methyl-4-(piperidin-3-yloxy)pyrimidine hydrochloride may contribute to understanding the molecular basis of inflammation and the development of novel anti-inflammatory drugs (Rashid et al., 2021).
properties
IUPAC Name |
5-methyl-4-piperidin-3-yloxypyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-8-5-12-7-13-10(8)14-9-3-2-4-11-6-9;/h5,7,9,11H,2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHPRHFYRQDWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1OC2CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2624758.png)
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2624760.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2624763.png)
![8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2624765.png)
![N'-(2-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2624766.png)

![1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2624768.png)



![[4-(1H-indol-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2624776.png)
![Ethyl 4-(2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2624778.png)